Aminopyrine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

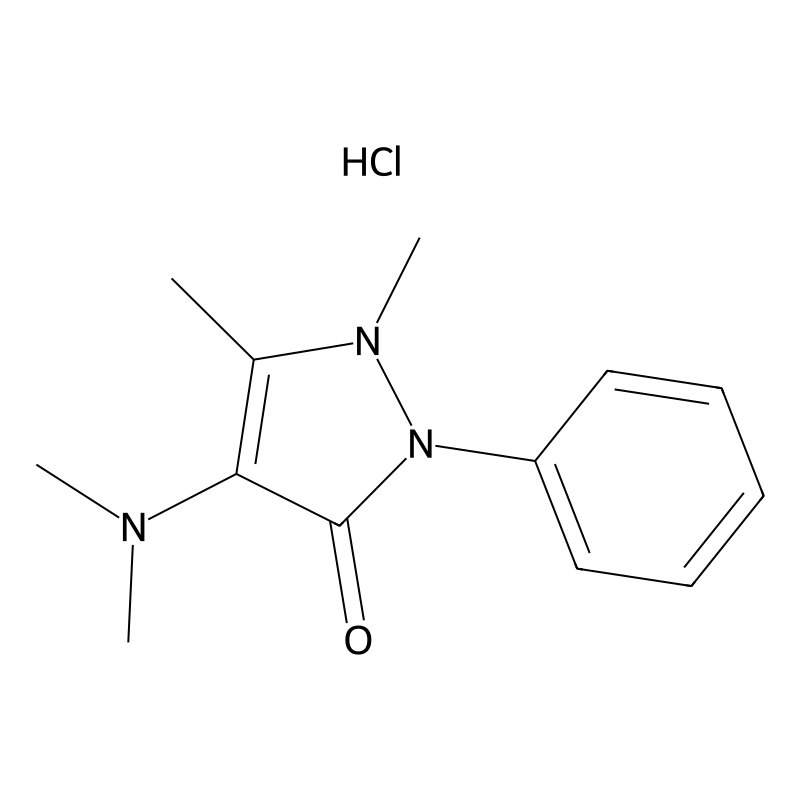

Aminopyrine hydrochloride, also known as aminophenazone or amidopyrine, is a non-narcotic analgesic compound with the chemical formula and a molecular weight of approximately 267.75 g/mol when in hydrochloride form. This compound is a derivative of phenazone and belongs to the pyrazolone class of drugs, which are characterized by their analgesic, anti-inflammatory, and antipyretic properties. Aminopyrine was first synthesized in the late 19th century and has been used for its pain-relieving effects, particularly in treating rheumatism and other inflammatory conditions .

Aminopyrine hydrochloride undergoes several chemical transformations, particularly in biological systems where it is metabolized via N-demethylation and acetylation processes. Key reactions include:

- Metabolism: In the liver, aminopyrine is metabolized to several metabolites, including 4-aminoantipyrine and N-acetylaminopyrine. These transformations involve oxidative pathways mediated by cytochrome P450 enzymes .

- Decomposition: When heated, aminopyrine can decompose to release toxic nitrogen oxides .

- Ozonation: Studies have shown that ozonation can transform aminopyrine into various products, indicating its reactivity under oxidative conditions .

The synthesis of aminopyrine typically involves several steps:

- Starting Materials: The synthesis begins with 4-dimethylaminophenylhydrazine and ethyl acetoacetate.

- Formation of Pyrazolone: The reaction between these compounds leads to the formation of a pyrazolone structure through cyclization.

- Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to produce aminopyrine hydrochloride .

This synthetic pathway has been documented in various pharmaceutical literature and provides a basis for the production of this compound on an industrial scale.

Aminopyrine has been utilized in various medical applications:

- Analgesic Use: It is primarily used for pain relief in conditions such as arthritis and other inflammatory diseases.

- Diagnostic Tool: A breath test using carbon-13 labeled aminopyrine has been employed to assess liver function by measuring cytochrome P450 activity .

- Research: Due to its metabolic pathways, aminopyrine serves as a model compound for studying drug metabolism and pharmacokinetics.

Despite its applications, the use of aminopyrine has declined due to safety concerns.

Aminopyrine interacts with several biological systems:

- Cytochrome P450 Enzymes: It is metabolized predominantly by cytochrome P450 enzymes, which are crucial for drug metabolism. Variability in these enzymes can affect the pharmacokinetics and toxicity of aminopyrine .

- Drug Interactions: Co-administration with other medications can lead to altered metabolism or increased risk of adverse effects due to competitive inhibition or enzyme induction .

Studies have shown that aminopyrine's metabolism can be influenced by genetic factors affecting cytochrome P450 activity.

Aminopyrine shares similarities with several compounds in the pyrazolone class but exhibits unique properties that distinguish it:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Phenazone | C13H12N4O | Less potent analgesic; lower risk of agranulocytosis |

| Propyphenazone | C15H18N2O | Safer alternative; fewer side effects |

| Metamizole | C13H16N2O4S | Used as an analgesic; associated with agranulocytosis but less frequently than aminopyrine |

| Dipyrone | C13H16N2O4 | Similar analgesic properties; used in some countries |

Aminopyrine's unique combination of efficacy as an analgesic and its severe side effect profile sets it apart from these similar compounds. While it remains effective for certain conditions, its safety profile has led to restrictions on its use in many regions .

Purity

Exact Mass

Appearance

Storage

UNII

Wikipedia

Dates

2: Park JA, Zhang D, Kim SK, Cho SH, Cho SM, Yi H, Shim JH, Kim JS, Abd El-Aty AM, Shin HC. Simultaneous determination of aminopyrine and antipyrine in porcine muscle, milk, and eggs using liquid chromatography with tandem mass spectrometry. J Sep Sci. 2015 Dec;38(23):4048-54. doi: 10.1002/jssc.201500920. Epub 2015 Nov 3. PubMed PMID: 26434939.

3: Uetrecht JP, Ma HM, MacKnight E, McClelland R. Oxidation of aminopyrine by hypochlorite to a reactive dication: possible implications for aminopyrine-induced agranulocytosis. Chem Res Toxicol. 1995 Mar;8(2):226-33. PubMed PMID: 7766805.